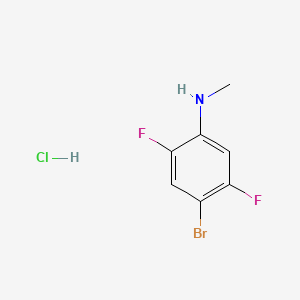
tert-butyl 1-(hydroxymethyl)-2,3-dihydro-1H-isoindole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 1-(hydroxymethyl)-2,3-dihydro-1H-isoindole-2-carboxylate: is a chemical compound that belongs to the class of isoindole derivatives Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-(hydroxymethyl)-2,3-dihydro-1H-isoindole-2-carboxylate typically involves the following steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving an appropriate precursor, such as a phthalimide derivative.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced using tert-butyl chloroformate in the presence of a base, such as triethylamine.
Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde and a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a dihydro derivative with altered chemical properties.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted isoindole derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry:
Synthetic Intermediate: tert-Butyl 1-(hydroxymethyl)-2,3-dihydro-1H-isoindole-2-carboxylate can be used as a synthetic intermediate in the preparation of more complex molecules.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes involving isoindole derivatives.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of isoindole-based pharmaceuticals.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of tert-butyl 1-(hydroxymethyl)-2,3-dihydro-1H-isoindole-2-carboxylate involves its interaction with molecular targets and pathways. The compound’s isoindole core can interact with enzymes and receptors, modulating their activity. The tert-butyl and hydroxymethyl groups can influence the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- tert-Butyl 2-(hydroxymethyl)piperazine-1-carboxylate
- tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate
Uniqueness: tert-Butyl 1-(hydroxymethyl)-2,3-dihydro-1H-isoindole-2-carboxylate is unique due to its isoindole core, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H19NO3 |
|---|---|
Poids moléculaire |
249.30 g/mol |
Nom IUPAC |
tert-butyl 1-(hydroxymethyl)-1,3-dihydroisoindole-2-carboxylate |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-8-10-6-4-5-7-11(10)12(15)9-16/h4-7,12,16H,8-9H2,1-3H3 |
Clé InChI |
UUUABYNAZSNFES-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2C1CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


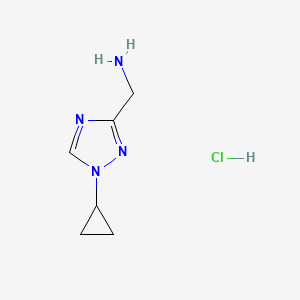
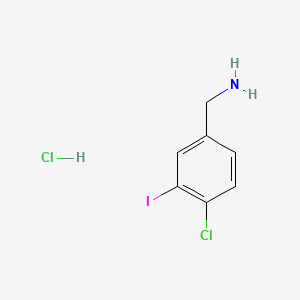
![[5-(1,3-Dioxaindan-5-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13458951.png)
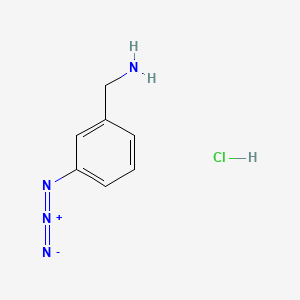
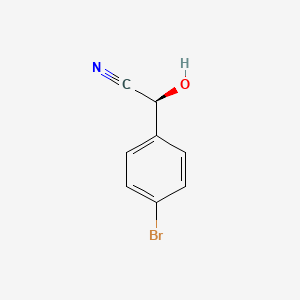
![1-[3-(4-Chlorophenyl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13458985.png)

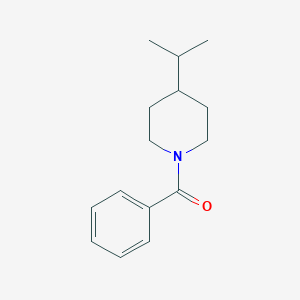
![3-Tert-butylbicyclo[1.1.1]pentane-1-carbonyl chloride](/img/structure/B13458999.png)
![4-[3-(Methylamino)propanoyl]piperazin-2-one, trifluoroacetic acid](/img/structure/B13459001.png)
![6-chloro-2-methyl-2H-pyrazolo[3,4-b]pyrazine](/img/structure/B13459011.png)
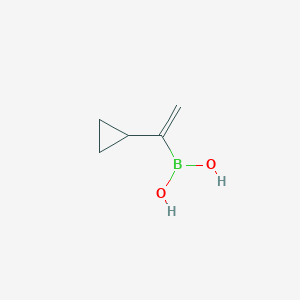
![6-bromo-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B13459016.png)
